molecular formula C22H24O4 B12638744 Diethyl 2-(1,2-diphenylethenyl)butanedioate CAS No. 921200-50-2

Diethyl 2-(1,2-diphenylethenyl)butanedioate

Cat. No.: B12638744
CAS No.: 921200-50-2
M. Wt: 352.4 g/mol
InChI Key: HGCWHQOWPLCPRE-UHFFFAOYSA-N
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Description

Diethyl 2-(1,2-diphenylethenyl)butanedioate is an organic compound with the molecular formula C20H22O4 It is a derivative of butanedioic acid and features a diphenylethenyl group, making it a unique ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(1,2-diphenylethenyl)butanedioate typically involves the esterification of butanedioic acid derivatives with ethanol. One common method includes the reaction of butanedioic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the diethyl ester. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure compound. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(1,2-diphenylethenyl)butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The diphenylethenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of diethyl butanedioate and diphenylacetic acid.

    Reduction: Formation of diethyl butanediol.

    Substitution: Formation of brominated or nitrated derivatives of the diphenylethenyl group.

Scientific Research Applications

Diethyl 2-(1,2-diphenylethenyl)butanedioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-(1,2-diphenylethenyl)butanedioate involves its interaction with specific molecular targets. The diphenylethenyl group can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl butanedioate: A simpler ester of butanedioic acid without the diphenylethenyl group.

    Diphenylacetic acid: Contains the diphenylethenyl group but lacks the ester functionality.

    Diethyl succinate: Another ester of butanedioic acid, commonly used in different applications.

Uniqueness

Diethyl 2-(1,2-diphenylethenyl)butanedioate is unique due to the presence of both the diphenylethenyl group and the ester functionality. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

921200-50-2

Molecular Formula

C22H24O4

Molecular Weight

352.4 g/mol

IUPAC Name

diethyl 2-(1,2-diphenylethenyl)butanedioate

InChI

InChI=1S/C22H24O4/c1-3-25-21(23)16-20(22(24)26-4-2)19(18-13-9-6-10-14-18)15-17-11-7-5-8-12-17/h5-15,20H,3-4,16H2,1-2H3

InChI Key

HGCWHQOWPLCPRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=CC1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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